molecular formula C7H4BrClF3N B1448931 3-Bromo-6-chloro-2-(trifluoromethyl)aniline CAS No. 1805585-25-4

3-Bromo-6-chloro-2-(trifluoromethyl)aniline

Cat. No. B1448931
CAS RN: 1805585-25-4
M. Wt: 274.46 g/mol
InChI Key: RSHNIOKMBVTPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C6H3BrClF3N. This compound is a colorless liquid with a sweet odor and is a member of the aniline family. It is used as a reagent and intermediate in organic synthesis, and is also used in some pharmaceuticals and agrochemicals. It is a key component in the synthesis of various organic compounds, such as drugs, pesticides, and dyes.

Scientific Research Applications

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as drugs, pesticides, and dyes. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

3-Bromo-6-chloro-2-(trifluoromethyl)aniline acts as a reagent, catalyst, and intermediate in organic synthesis. It is used to facilitate the formation of various organic compounds, such as drugs, pesticides, and dyes. Additionally, it is used as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
3-Bromo-6-chloro-2-(trifluoromethyl)aniline has no known direct biochemical or physiological effects. It is used as a reagent and intermediate in organic synthesis, and is also used in some pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

3-Bromo-6-chloro-2-(trifluoromethyl)aniline has several advantages and limitations for lab experiments. The advantages include its low cost, availability, and low toxicity. The limitations include its low solubility in water and its tendency to react with other compounds.

Future Directions

There are several potential future directions for 3-Bromo-6-chloro-2-(trifluoromethyl)aniline. One potential direction is its use as a reagent in the synthesis of new organic compounds, such as drugs, pesticides, and dyes. Additionally, it could be used as a catalyst in the synthesis of polymers and other materials. Furthermore, it could be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Finally, it could be used as a reagent in the synthesis of novel materials with unique properties.

properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHNIOKMBVTPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloro-2-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-chloro-2-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-chloro-2-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-chloro-2-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-chloro-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.